Product packaging for Bistratamide E(Cat. No.:)

Bistratamide E

Cat. No.: B1196725
M. Wt: 546.7 g/mol
InChI Key: USFFWHGVKNECEY-RUZYHRDJSA-N
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Description

Overview of Marine Natural Products and Their Significance in Chemical Biology

Marine organisms are a prolific source of natural products with unique chemical structures and potent biological activities. univ-cotedazur.eutandfonline.com These compounds, often secondary metabolites, play crucial roles in the organism's survival, such as defense, communication, and reproduction. univ-cotedazur.eu In the field of chemical biology, marine natural products serve as invaluable tools for probing biological processes and as inspiration for the development of new therapeutic agents. routledge.comamazon.com The vast and underexplored biodiversity of marine environments continues to yield novel molecules with significant potential. univ-cotedazur.eutandfonline.com Many of these compounds possess complex architectures and functional groups not commonly found in terrestrial natural products, making them a fertile ground for discovery. tandfonline.com

The study of marine natural products encompasses their isolation, structure elucidation, biosynthesis, and biological evaluation. routledge.com A significant number of marine-derived compounds have entered clinical trials, particularly as anticancer agents, highlighting their therapeutic relevance. univ-cotedazur.eu The unique enzymatic pathways in marine organisms, often shaped by extreme environmental conditions, lead to the production of these structurally diverse and biologically active molecules. tandfonline.com

Classification of Bistratamides within Azole-Containing Cyclic Peptides

Bistratamides belong to a class of natural products known as cyclic peptides, which are characterized by a circular structure of amino acids linked by peptide bonds. mdpi.comencyclopedia.pub Specifically, they are classified as azole-containing cyclic peptides, a subgroup that incorporates heterocyclic rings like oxazole (B20620), thiazole (B1198619), and their reduced forms, oxazoline (B21484) and thiazoline (B8809763). researchgate.netkau.edu.sarsc.org These heterocyclic moieties are typically derived from serine, threonine, and cysteine residues through post-translational modifications. rsc.org

The presence of azole rings imparts significant conformational rigidity to the peptide backbone. researchgate.net Azole-containing cyclic peptides are often produced by marine invertebrates, such as ascidians and sponges, and are also found in some cyanobacteria. acs.orgnih.gov This has led to the hypothesis that symbiotic microorganisms may be the true producers of these compounds in many cases. acs.org Structurally, these peptides can be further categorized based on the types and arrangement of the azole rings and other modified amino acids within the cyclic framework. researchgate.netnih.gov

Historical Context of Bistratamide E Discovery and Isolation

Source Organisms and Ecological Contexts

This compound, along with its congeners, is isolated from the marine ascidian Lissoclinum bistratum. acs.orgebi.ac.uknih.gov Ascidians, also known as sea squirts, are filter-feeding marine invertebrates belonging to the subphylum Tunicata. wikipedia.orgsealifebase.se Lissoclinum is a genus within the family Didemnidae. wikipedia.org Lissoclinum bistratum is a colonial tunicate found in various marine environments, including the Indo-Pacific region. ala.org.au These organisms often form symbiotic relationships with microorganisms, which are thought to be the actual producers of many of the isolated secondary metabolites. acs.org They typically inhabit cryptic habitats and are known to produce a diverse array of bioactive compounds, likely as a chemical defense mechanism. sealifebase.se

Initial Reports on Bistratamides C and D

Prior to the discovery of this compound, researchers had identified other members of the bistratamide family. The first report of bistratamides C and D came from a Philippine specimen of Lissoclinum bistratum. uwm.eduglobalauthorid.com These compounds were identified as new oxazole-containing cyclic hexapeptides. uwm.eduglobalauthorid.com Their discovery laid the groundwork for further investigation into the chemical constituents of this particular ascidian species, revealing a rich source of novel cyclic peptides. acs.orgnih.gov

Subsequent Isolation of Bistratamides E-J

Further investigation of a specimen of Lissoclinum bistratum collected in the Philippines led to the isolation of a series of new bistratamides, designated E through J. acs.orgnih.gov These compounds were identified alongside the previously known bistratamides C and D. acs.orgnih.gov The isolation process involved extraction of the lyophilized ascidian with methanol, followed by partitioning and chromatographic separation. acs.org The structures of bistratamides E-J were determined using spectroscopic techniques, and the absolute stereochemistry of their constituent amino acids was established through chemical degradation and analysis. acs.orgnih.gov Bistratamides E-J were reported to exhibit moderate cytotoxic activity against the HCT-116 human colon tumor cell line. acs.orgnih.gov

Related Bistratamide Congeners (e.g., K, M, N)

The family of bistratamides has continued to expand with the discovery of additional congeners. Bistratamide K was also isolated from Lissoclinum bistratum. uni.lu More recently, bistratamides M and N were isolated from a specimen of Lissoclinum bistratum collected in Indonesia. mdpi.comnih.govresearchgate.net These compounds were identified as novel oxazole-thiazole containing cyclic hexapeptides. mdpi.comnih.govresearchgate.net The structural elucidation of these new congeners further highlights the chemical diversity produced by this ascidian and its potential symbionts. The interaction of bistratamide K with zinc (II) ions has been studied, suggesting a potential biological role for these peptides in metal binding. mdpi.comnih.govresearchgate.net

Data Tables

Table 1: Discovery and Source of Bistratamide Congeners

Compound Name Year of Initial Report Source Organism Location of Collection Key Structural Feature
Bistratamides C & D 1992 Lissoclinum bistratum Philippines Oxazole-containing cyclic hexapeptides
Bistratamides E-J 2003 Lissoclinum bistratum Philippines Modified cyclic hexapeptides
Bistratamide K 2003 Lissoclinum bistratum Not specified in provided context Thiazole-containing cyclic hexapeptide

| Bistratamides M & N | 2017 | Lissoclinum bistratum | Indonesia (Raja Ampat) | Oxazole-thiazole containing cyclic hexapeptides |

Table 2: Compound Names Mentioned

Compound Name
Bistratamide C
Bistratamide D
This compound
Bistratamide F
Bistratamide G
Bistratamide H
Bistratamide I
Bistratamide J
Bistratamide K
Bistratamide M

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34N6O4S2 B1196725 Bistratamide E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H34N6O4S2

Molecular Weight

546.7 g/mol

IUPAC Name

(4S,7R,8S,11S,18S)-7-methyl-4,11,18-tri(propan-2-yl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),14,19(22)-pentaene-2,9,16-trione

InChI

InChI=1S/C25H34N6O4S2/c1-10(2)16-23-31-19(13(7)35-23)22(34)30-18(12(5)6)25-27-15(9-37-25)21(33)29-17(11(3)4)24-26-14(8-36-24)20(32)28-16/h8-13,16-19H,1-7H3,(H,28,32)(H,29,33)(H,30,34)/t13-,16+,17+,18+,19+/m1/s1

InChI Key

USFFWHGVKNECEY-RUZYHRDJSA-N

SMILES

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C

Isomeric SMILES

C[C@@H]1[C@H]2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)C(C)C)C(C)C

Canonical SMILES

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C

Synonyms

bistratamide E

Origin of Product

United States

Ii. Biosynthesis of Bistratamide E

Elucidation of Biosynthetic Pathways

Bistratamide E, like other cyanobactins, is synthesized via a ribosomal pathway, distinguishing it from compounds produced by non-ribosomal peptide synthetases (NRPS). nih.govuni.luuni.lumetabolomicsworkbench.orgnih.gov The core mechanism involves the initial ribosomal synthesis of a precursor peptide, which then undergoes a series of precise enzymatic modifications to yield the final bioactive molecule. nih.govuni.lu

Ribosomal Peptide Synthesis Mechanisms

The biosynthesis of this compound commences with the ribosomal transcription of a precursor peptide, a characteristic feature of ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.govuni.lumetabolomicsworkbench.orgnih.gov For bistratamides A and E, the precursor peptide is known as BisE. uni.lu This precursor peptide contains the core amino acid sequences that will ultimately form the this compound molecule, flanked by specific recognition sequences. nih.govuni.lu

Following ribosomal synthesis, a suite of post-translational modifications (PTMs) transforms the linear precursor into the cyclic, heterocycle-containing final product. nih.govnih.gov Key PTMs in cyanobactin biosynthesis include:

Heterocyclization: This crucial step involves the cyclization of cysteine (Cys), serine (Ser), and threonine (Thr) residues into thiazole (B1198619), oxazole (B20620), thiazoline (B8809763), and oxazoline (B21484) rings, respectively. nih.govmetabolomicsworkbench.orguni.luuni.luchem960.com

Oxidation: Thiazoline and oxazoline rings can be further oxidized to their aromatic counterparts, thiazoles and oxazoles. nih.govmetabolomicsworkbench.org

Macrocyclization: The peptide chain is cyclized to form the characteristic macrocyclic structure of this compound. nih.govmetabolomicsworkbench.org

The enzymatic machinery responsible for these modifications is encoded within the cyanobactin gene cluster. Two proteases, homologous to PatA (N-terminal protease) and PatG (C-terminal protease) from the patellamide biosynthetic pathway, play vital roles in cleaving the precursor peptide at its recognition sequences. nih.govuni.lu Specifically, PatA-like proteases are involved in N-terminal cleavage, while PatG-like proteases are responsible for C-terminal cleavage and are also essential for the N-C cyclization of the cyanobactins. nih.gov Furthermore, a trimeric BCD protein complex, comprising a cyclodehydratase (C), a dehydrogenase (B), and a docking protein (D), facilitates the heterocyclization of Cys and Ser/Thr residues into the azole rings. uni.luuni.lu

Non-Ribosomal Peptide Synthetase (NRPS) Considerations

Unlike many other complex peptides found in nature, this compound and other cyanobactins are exclusively produced through ribosomal synthesis. nih.govuni.luuni.lumetabolomicsworkbench.orgnih.gov Non-ribosomal peptide synthetase (NRPS) pathways, which assemble peptides from amino acid building blocks without a ribosomal template, are not involved in the biosynthesis of this compound. nih.govvolkamerlab.org This distinction highlights the unique nature of cyanobactin biosynthesis as a RiPP pathway, relying on post-translational modifications of a ribosomally generated precursor.

Role of Symbiotic Microorganisms in this compound Production

The production of this compound is intricately linked to the symbiotic relationship between marine ascidians and specific cyanobacteria. uni.luuni.lu

Prochloron Species Symbiosis with Ascidians (Lissoclinum bistratum)

This compound was originally isolated from the marine ascidian Lissoclinum bistratum. nih.gov However, the actual producers of these complex cyclic peptides are not the ascidians themselves, but their obligate symbiotic microorganisms. Prochloron cyanobacteria are well-known obligate symbionts found abundantly in various tunicates of the family Didemnidae, including Lissoclinum bistratum. uni.luuni.lu Research has confirmed that Prochloron didemni (P.d.), a species of Prochloron residing within Lissoclinum bistratum, is responsible for synthesizing the bistratamides. Genetic analysis has revealed that only the symbiotic cyanobacterium, and not the host ascidian, possesses the necessary genes for the biosynthesis of these compounds.

Genetic Basis of Cyanobactin Pathways

The biosynthesis of this compound is governed by a specific cyanobactin gene cluster. uni.luuni.lu For bistratamides A and E, this cluster is referred to as the "bis" cluster. uni.luuni.lu These gene clusters, typically ranging from 8 to 19 kilobases (kb) in length, encode all the enzymes and precursor peptides required for the synthesis and modification of cyanobactins. uni.lu

A typical cyanobactin gene cluster includes the following key genes:

Precursor peptide gene (E protein): This gene, such as BisE for bistratamides A and E, encodes the initial linear peptide that will be modified. uni.luuni.lumetabolomicsworkbench.orguni.lu

Protease genes (A and G proteins): These genes encode subtilisin-like serine proteases, homologous to patA and patG, which are responsible for the precise cleavage of the precursor peptide. nih.govmetabolomicsworkbench.orguni.lu

Genes B and C: These genes encode short, conserved proteins whose exact functions are not yet fully elucidated but are essential for the pathway. metabolomicsworkbench.orguni.lu

YcaO cyclodehydratase gene (D protein): This gene encodes the enzyme crucial for the heterocyclization reactions. metabolomicsworkbench.org

Prenyltransferase gene (F protein): While prenylation may not be a feature of all bistratamides, this gene is a common component of cyanobactin gene clusters, facilitating the addition of prenyl groups to other cyanobactins. metabolomicsworkbench.org

The "bis" cluster, specifically, has been shown to encode a single precursor peptide, BisE, which contains multiple core peptides, including one corresponding to this compound and two copies of the Bistratamide A core. uni.luuni.lu The presence of such gene clusters is sporadically distributed among cyanobacteria but is notably found in Prochloron species. uni.lu

Precursor Peptide Identification and Processing

The biosynthesis of this compound begins with the identification and processing of its specific precursor peptide, BisE. uni.lu The E-peptide is characterized by a conserved N-terminal leader sequence, which is recognized by the modifying and cleaving enzymes. uni.lu The hypervariable core sequences within the E-peptide are what ultimately dictate the unique amino acid backbone of each distinct cyanobactin, including this compound. uni.luuni.lu

The processing of the precursor peptide involves a series of highly specific enzymatic steps:

Proteolytic Cleavage: The PatA-like and PatG-like proteases precisely excise the core peptide from the larger precursor by cleaving at defined N-terminal and C-terminal recognition sequences. nih.gov

Heterocyclization: Enzymes encoded by the gene cluster facilitate the formation of thiazole and oxazole rings from cysteine, serine, and threonine residues within the core peptide. nih.govmetabolomicsworkbench.orguni.luuni.luchem960.com

Oxidation: Further oxidation steps convert any initially formed thiazoline or oxazoline rings into their more stable aromatic forms, thiazoles and oxazoles. nih.govmetabolomicsworkbench.org

Macrocyclization: The final step involves the cyclization of the modified peptide, often facilitated by the PatG-like protease, to form the characteristic cyclic structure of this compound. nih.gov

These post-translational modifications are critical for generating the structural complexity and biological activity of this compound from its simple ribosomally synthesized precursor. nih.govnih.gov

Compound Names and PubChem CIDs

Iii. Total Synthesis and Chemical Modification of Bistratamide E and Analogs

Early Synthetic Endeavors Towards Bistratamides

Early synthetic routes toward members of the bistratamide family typically employed classic peptide chemistry, with macrocyclization being a key step to form the cyclic structure. Researchers have focused on developing methodologies for the stepwise elongation of the heterocyclic amino acids, followed by macrocyclization to achieve the total synthesis of bistratamide-like compounds. Notable contributions include work by Kelly's group, who synthesized Bistratamides E–J, and Nakamura's group, who expeditiously synthesized Bistratamide H, employing both stepwise elongation and fluorous chemistry. These initial efforts laid the groundwork for understanding the complexities involved in constructing these unique marine natural products.

Retrosynthetic Analysis Strategies for Bistratamide E

Retrosynthetic analysis of this compound, a tris(heterocyclic)cyclopeptide, often involves dissecting the macrocyclic structure into simpler, manageable linear peptide precursors and then further breaking down these precursors into their constituent amino acid building blocks, including the specialized heterocyclic ones. A common strategy involves identifying key disconnections that simplify the synthesis of the complex macrocycle. For instance, one approach described the preparation of Bistratamides J, H, and E from two types of dehydropeptides, involving the strategic preparation of "left-half" and "right-half" components. The left-half component was identified as N-{2-[(S)-1-(N-benzyloxycarbonyl)amino-2-methylpropyl]thiazol-4-ylcarbonyl}-L-Val-(S)NH2, and the right-half as methyl N-(3-bromo-2-oxopropanoyl)-L-Val-O-(tert-butyldiphenylsilyl)-L-threonate. This modular approach allows for the independent synthesis of complex fragments before their final assembly.

Key Methodologies in this compound Total Synthesis

The successful total synthesis of this compound relies on a combination of sophisticated methodologies for constructing its unique building blocks and assembling them into the final macrocyclic peptide.

A critical aspect of bistratamide synthesis is the efficient and stereoselective construction of the non-proteinogenic heterocyclic amino acid residues, such as thiazole (B1198619) and oxazole (B20620).

The Hantzsch thiazole synthesis, or modified versions thereof, has proven to be a crucial transformation in the synthesis of bistratamides. For example, in the total synthesis of Bistratamides J, H, and E, a modified Hantzsch thiazole synthesis developed by Shin and co-workers was employed as a key step. This reaction involves the condensation of a thioamide, an α-halo ketone, and an aldehyde to form the thiazole ring. In one reported synthesis, the Hantzsch thiazole synthesis was performed between the "left-half" component (a thiazole-containing dipeptide derivative) and the "right-half" component (a bromopyruvoyl-L-Val-L-threonate derivative) to afford a linear N,O-protected bis(heterocyclic)peptide precursor.

Beyond traditional synthetic methods, biomimetic approaches have also been explored for the construction of thiazoline (B8809763) and thiazole substructures found in bistratamides. A highly efficient biomimetic total synthesis of Bistratamides E and J reported a novel approach where Val-Cys dipeptide units were converted to thiazolines using a bisphosphonium salt. Subsequently, these thiazoline substructures were oxidized to their corresponding thiazole substructures. This biomimetic strategy allows for the use of readily available Fmoc-protected amino acids to synthesize complex thiazole and oxazoline-containing natural products.

Key steps and yields from a biomimetic approach to this compound:

StepReagents/ConditionsYield (%)Reference
Val-Cys dipeptide to ThiazolineBisphosphonium saltN/A
Thiazoline to ThiazoleOxidationN/A
Macrocyclization (Linear precursor)PyBOP, DMAPN/A
Overall Yield (this compound)Multiple steps19

The assembly of the individual amino acid building blocks into the linear peptide chain before cyclization typically employs standard peptide coupling reagents and strategies. Stepwise elongation of the peptide chain is a common method. Once the linear precursor is formed, macrocyclization is a crucial step to achieve the cyclic peptide structure of this compound. This cyclization is often performed under high-dilution conditions to minimize intermolecular reactions and favor intramolecular ring closure. Common coupling reagents used for macrocyclization include BOP [benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate] and PyBOP. For instance, the macrocyclization of a linear hexapeptide precursor to Bistratamide J (which can then be converted to this compound) was achieved in 72% yield using BOP and N,N-diisopropylethylamine (i-Pr)2NEt in a dilute DMF–CH2Cl2 solution at room temperature. Another synthesis utilized PyBOP in combination with DMAP for efficient macrocyclization.

Synthetic RouteOverall Yield (%)Number of StepsReference
Biomimetic Total Synthesis19N/A
From ΔAla-containing oligopeptides (Shin et al.)11.111

Peptide Coupling and Elongation Strategies

Stepwise Elongation using Protected Amino Acids (e.g., Fmoc Chemistry)

Stepwise elongation is a fundamental approach in peptide synthesis, often implemented through Solid-Phase Peptide Synthesis (SPPS). In this method, the peptide chain is assembled one amino acid at a time while anchored to an insoluble resin support nih.gov. This allows for the removal of reaction by-products at each step through simple washing nih.gov.

Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the preferred method for SPPS due to its mild reaction conditions and compatibility with a wide range of modified peptides ctdbase.orguni.lu. The Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid nih.gov. It is typically cleaved by secondary amines, such as piperidine, after each coupling step, allowing the next amino acid to be added nih.govscripps.edu. This approach facilitates the rapid and efficient synthesis of peptides, including those of significant size and complexity nih.govctdbase.org. The availability of highly pure and inexpensive Fmoc amino acids, along with the suitability of the technique for automation, has contributed to its widespread adoption ctdbase.orguni.lu. This method allows the use of readily available Fmoc-protected amino acids to construct complex thiazole and oxazoline-containing natural products, such as this compound.

Fragment Condensation Methods

Fragment condensation, also known as Solid-Phase Fragment Condensation (SPFC), offers an efficient alternative to stepwise SPPS, particularly for the synthesis of longer and more complex peptides. This technique involves synthesizing larger peptide fragments separately and then condensing these fragments onto a growing peptide chain attached to a solid support.

The advantages of fragment condensation include improved yields, reduced synthesis times, and the ability to incorporate complex or modified peptide sequences. It combines the benefits of solution-phase synthesis (such as the purification of intermediate peptides) with the efficiency of solid-phase procedures (rapid reaction and easy removal of excess reagents). This method is especially valuable when synthesizing peptides with 20 or more amino acids, where stepwise approaches can suffer from incomplete reactions leading to difficult-to-separate deletion sequences. The hybrid process, which utilizes the Fmoc/t-butyl protecting scheme, allows for the building of peptide fragments on the solid phase, followed by coupling these fragments either in solution or with one fragment on resin and one in solution.

Macrocyclization Techniques in this compound Synthesis

Macrocyclization is a crucial and often challenging step in the total synthesis of cyclic peptides like this compound. This ring-closing step is considered difficult because competing di- and oligomerization pathways must be overcome to favor the desired intramolecular reaction. The success of macrocyclization hinges on a delicate balance of kinetic and thermodynamic factors.

To favor intramolecular cyclization over intermolecular polymerization, high-dilution conditions are commonly employed. This strategy is based on kinetically favoring the intramolecular reaction by modifying the relative concentrations of the active species. Under very diluted conditions (e.g., <1 mM), the formation of oligomeric or polymeric species is disfavored, promoting the desired ring closure.

In practice, high-dilution conditions typically involve the slow addition of the linear precursor into a large volume of solvent. This ensures that only very low concentrations of the precursor are present at any given time, allowing the critical cyclization step to occur efficiently. The total syntheses of Bistratamides J, H, and E have successfully utilized macrocyclization under high-dilution conditions. For instance, macrocyclization of a linear hexapeptide precursor for Bistratamide J was achieved in 72% yield under high-dilution conditions (1 mmol L⁻¹ DMF–CH₂Cl₂ solution).

The formation of the amide bond during macrocyclization requires efficient coupling reagents. For the synthesis of this compound, the combination of PyBOP (Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) and DMAP (4-Dimethylaminopyridine) has been reported to promote the final macrocyclization efficiently.

PyBOP is a phosphonium-based coupling reagent commonly used for the synthesis of amides from carboxylic acids and amines in peptide synthesis. It is known for its effectiveness in promoting amide bond formation. DMAP acts as a nucleophilic catalyst or a base in various reactions, including esterifications and other coupling reactions. Its basicity and nucleophilic character make it a useful additive to enhance reaction rates and yields in cyclization processes. The use of PyBOP and DMAP has been instrumental in achieving the total synthesis of this compound.

High-Dilution Conditions

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of natural products like this compound is crucial for exploring their biological activities and understanding their structure-activity relationships (SAR). Modifications to the core structure can lead to compounds with altered potency, selectivity, or stability.

One common strategy for synthesizing analogs involves modifying the amino acid residues within the peptide sequence. This can include:

Substitution of amino acids: Replacing existing amino acids with different proteinogenic or non-proteinogenic amino acids can alter the conformational flexibility and intermolecular interactions of the macrocycle.

Introduction of non-canonical amino acids: Incorporating unusual or modified amino acids can lead to novel structural features and potentially enhanced properties.

Side-chain modifications: Chemical alterations to the side chains of amino acids can introduce new functionalities or modify existing ones, impacting the compound's interactions with biological targets scripps.edu.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot directly available; classified under cyclic peptides
PyBOP (Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate)2724699
DMAP (4-Dimethylaminopyridine)14284
BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate)151348
Bistratamide J10951899
Bistratamide H10347376
Bistratamide C10391365
BistratamideNumber of StepsOverall Yield (%)Source
E1111.1
EN/A19
J736.6
JN/A34
H1025.6

Alterations in Heterocyclic Ring Systems

This compound, along with other bistratamides, is characterized by the presence of five-membered heterocycles such as oxazole, thiazole, oxazoline (B21484), and thiazoline rings nih.govmdpi.compsu.edu. Chemical modifications and synthetic strategies often involve the interconversion or selective formation of these heterocyclic systems.

One common approach for synthesizing the thiazole substructures found in this compound involves the oxidation of corresponding thiazoline substructures nih.govresearchgate.net. These thiazolines can be obtained from cysteine-containing peptides through biomimetic approaches, often employing bisphosphonium salts nih.govresearchgate.net. For instance, Val-Cys dipeptide units have been converted to thiazolines, which are then oxidized to thiazoles nih.gov. Similarly, oxazole substructures, such as those derived from serine, can be prepared using established literature methods researchgate.net. The threonine-derived oxazole substructure can also be synthesized from ketoamide dipeptides using bisphosphonium salts researchgate.net.

The structural diversity among bistratamides highlights the potential for altering these heterocyclic rings. For example, Bistratamide F differs from this compound by possessing an additional oxazoline ring instead of a second thiazole ring nih.govmdpi-res.com. This suggests that synthetic routes can be designed to selectively introduce or modify these heterocyclic units, contributing to the creation of analogs with varied properties.

Semi-Synthesis Approaches

While total synthesis is a primary route, semi-synthesis approaches for this compound and its analogs involve starting from naturally occurring precursors or fragments to complete the synthesis. Although specific semi-synthesis details for this compound are less extensively documented in the provided search results, the general principle involves utilizing readily available natural fragments or intermediates that already possess some of the structural complexity, thereby potentially shortening the synthetic route and improving efficiency. The isolation of bistratamides from marine ascidians like Lissoclinum bistratum provides a basis for such approaches, where isolated fragments could serve as starting materials for further modification or coupling nih.govresearchgate.netmdpi.com.

Challenges and Advancements in Synthetic Chemistry of this compound

The synthesis of complex cyclic peptides like this compound presents several significant challenges, primarily due to their intricate structures, multiple stereocenters, and the presence of sensitive heterocyclic rings researchgate.net.

Stereochemical Control and Diastereomer Resolution

Maintaining stereochemical integrity throughout the synthetic pathway is a critical challenge in the synthesis of this compound, which contains multiple chiral centers derived from its amino acid constituents nih.gov. Early synthetic routes have focused on ensuring high chemo- and stereoselectivity in the formation of oxazoles and thiazolines from Fmoc-protected amino acids researchgate.net. For instance, the use of bis(triphenyl)oxodiphosphonium trifluoromethanesulfonate (B1224126) has been reported to afford these heterocycles with high selectivity researchgate.net.

The extraordinary configurational lability of thiazoline segments has been identified as a specific hurdle, requiring novel strategies to overcome it acs.org. This includes combining reagents like the Burgess reagent for simultaneous oxazoline and thiazoline formations and efficient oxazoline to thiazoline heterocycle interconversion acs.org. The determination of absolute stereochemistry, often performed after ozonolysis and acid-catalyzed hydrolysis, is crucial for confirming the correct structure of the synthesized product researchgate.net.

CompoundOverall Yield (%)Number of StepsReference
This compound19Not specified nih.gov
This compound11.111 oup.comoup.com
Bistratamide J34Not specified nih.gov
Bistratamide J36.67 oup.com
Bistratamide H25.610 oup.com
Bistratamide H36Not specified psu.edu

Iv. Structural Elucidation and Stereochemical Assignment of Bistratamide E

Spectroscopic Methodologies for Structure Determination

Spectroscopic techniques are indispensable tools in organic chemistry for identifying unknown compounds and confirming the structures of synthesized molecules. For Bistratamide E, a suite of advanced spectroscopic methods was employed to unravel its complex architecture. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. It operates by detecting the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), when placed in a strong magnetic field. nih.govcdnsciencepub.com

One-dimensional (1D) NMR experiments, specifically Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR), serve as foundational steps in structural elucidation. The ¹H NMR spectrum provides insights into the number of different proton environments, their chemical shifts (indicating their electronic surroundings), and their coupling patterns (revealing neighboring protons). For cyclic peptides like this compound, ¹H NMR helps identify characteristic signals such as amide NH protons, α-protons of amino acid residues, and signals arising from aliphatic or aromatic side chains. nih.govnih.govresearchgate.netmrcolechemistry.co.ukpaulussegroup.com

Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments and their chemical shifts, which are highly sensitive to the hybridization state and electronegativity of adjacent atoms. This allows for the identification of carbonyl carbons (e.g., amide, ester), aromatic carbons, and various types of aliphatic carbons (CH₃, CH₂, CH). For this compound and related bistratamides, ¹³C NMR data were crucial for identifying the presence of sp² carbon signals characteristic of cyclic hexapeptide structures, including those within modified amino acid residues containing thiazole (B1198619) and oxazole (B20620) rings. nih.govnih.govresearchgate.netchemspider.comnih.gov

To establish the intricate network of connectivities within this compound, two-dimensional (2D) NMR experiments were indispensable. These techniques correlate signals from different nuclei or from the same nucleus across multiple bonds, providing a comprehensive map of molecular connectivity. nih.govresearchgate.net

The following table summarizes the key 2D NMR techniques employed in the structural elucidation of this compound and the type of information they provide:

2D NMR ExperimentType of CorrelationInformation Provided
COSY (Correlation Spectroscopy)Proton-Proton (¹H-¹H) through 2 or 3 bondsIdentifies directly coupled protons within spin systems, revealing adjacent protons in the molecular backbone and side chains. nih.govresearchgate.netsemanticscholar.org
gHSQC (gradient Heteronuclear Single Quantum Coherence)One-bond Proton-Carbon (¹H-¹³C)Establishes direct correlations between a proton and the carbon atom to which it is directly attached, allowing for the assignment of CH, CH₂, and CH₃ groups. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation)Long-range Proton-Carbon (¹H-¹³C) over 2, 3, or occasionally 4 bondsProvides crucial connectivity information across quaternary carbons and between different structural fragments, essential for piecing together the overall molecular framework. nih.govresearchgate.net

For this compound, the interpretation of COSY, gHSQC, and HMBC spectra allowed researchers to identify individual amino acid residues and subsequently determine their sequence and cyclization pattern. For instance, in related bistratamides, HMBC correlations were vital in confirming the presence of thiazole and oxazole residues by correlating aromatic protons to their respective carbon atoms within the heterocyclic rings. researchgate.netsemanticscholar.org

Mass spectrometry (MS) techniques are fundamental for determining the molecular weight and elemental composition of a compound. For complex natural products like this compound, high-resolution mass spectrometry is particularly valuable for confirming the molecular formula with high accuracy. nih.govrsc.org

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOFMS) is a powerful technique for peptide characterization, providing extremely accurate mass measurements. This high accuracy is critical for determining the precise molecular formula of a compound, especially when dealing with isomers or compounds with similar nominal masses. nih.govrsc.org

For this compound, HR-ESI-TOFMS was employed to determine its molecular formula. The analysis confirmed its composition as C₂₅H₃₄N₆O₄S₂, with a monoisotopic mass of 546.20830 Da. ebi.ac.ukchemspider.com This data, typically presented as a protonated molecular ion [M+H]⁺, provides a definitive starting point for structural elucidation by limiting the possible elemental compositions. nih.gov

The molecular formula and monoisotopic mass of this compound are presented below:

PropertyValue
Molecular FormulaC₂₅H₃₄N₆O₄S₂
Monoisotopic Mass546.20830 Da

Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Mass Spectrometry (MALDI-FTMS) is another high-resolution mass spectrometry technique frequently utilized for the analysis of large biomolecules, including peptides. MALDI-FTMS offers exceptional mass accuracy and resolving power, which can be beneficial for confirming molecular weights and observing subtle isotopic patterns. While specific details of its application to this compound were not extensively detailed in the primary literature snippets, MALDI-FTMS is generally employed in the characterization of cyclic peptides to confirm molecular mass and to provide fragmentation data that aids in sequencing the amino acid residues. nih.gov This technique is particularly useful for complex samples, allowing for rapid and accurate analysis of various biological compounds. psu.edu

Vi. Mechanism of Action of Bistratamide E

Metal Ion Chelation and InteractionA prominent feature of azole-based cyclic peptides, including bistratamides, is their strong affinity for metal ions.bidd.groupuni.lunih.govuni.luThis metal-binding capability is considered a significant aspect of their biological activity and potential role in biosynthesis.

Implications for Biological Activity and BiosynthesisThe ability of azole-based cyclic peptides to chelate metal ions is believed to contribute significantly to their biological activities, including their antitumor properties.bidd.groupThe conformational constraints imposed by the heterocycles and their capacity to bind metals are considered factors influencing their bioactivity.bidd.groupFurthermore, metal ions present in the marine environment are hypothesized to act as templates, guiding the assembly of azole units during the biosynthesis of these cyclic peptides.nih.govThis templating effect could play a crucial role in the cyclooligomerization and overall formation of these complex natural products.

Table 1: General Characteristics and Activities of Bistratamide E and Related Compounds

Compound NameSource OrganismStructural Features (Key Rings)Noted Biological Activity
This compoundLissoclinum bistratumThiazole (B1198619), Methyloxazoline, L-valine (B1682139) residues vdoc.pubresearchgate.netModerate cytotoxicity (e.g., HCT-116 human colon tumor cells), Antibacterial, Anticancer mdpi-res.comuq.edu.au
Bistratamide CLissoclinum bistratumThiazole, Oxazole (B20620), L-valine, L-alanine mdpi-res.comCytotoxic (MRC5CV1 fibroblasts, T24 bladder carcinoma cells) mdpi-res.com
Bistratamide HLissoclinum bistratumThiazole, Methyloxazole, L-valine mdpi-res.comWeak to moderate cytotoxicity (HCT-116 human colon tumor cells) mdpi-res.com
Bistratamide KLissoclinum bistratumCyclic hexapeptide Forms mononuclear Zn²⁺ complex

Vii. Structure Activity Relationships Sar of Bistratamide E and Its Derivatives

Role of Heterocyclic Moieties (Oxazole, Thiazole (B1198619), Oxazoline)

The five-membered heterocyclic rings—oxazole (B20620), thiazole, and oxazoline (B21484)—are pivotal to the biological activity of bistratamides. These rings are typically formed through the post-translational modification of serine, threonine, and cysteine residues. uni.lu Thiazoles, for instance, can be viewed as dehydrated, cyclized derivatives of cysteine. uni.lu Their planar and aromatic nature, along with the presence of a hydrogen bond accepting nitrogen and a sulfur atom, allows them to influence molecular conformation and direct interactions with proteins. uni.lu

The number and precise positioning of these heterocyclic units within the macrocyclic scaffold significantly impact the cytotoxic activity of bistratamides. Comparative studies among different bistratamide analogues highlight these effects:

Bistratamide E contains thiazole and methyloxazoline rings, along with three L-valine (B1682139) residues. uni.lu

Bistratamide F differs from this compound by possessing an additional oxazoline ring in place of a second thiazole ring. uni.lu

Bistratamide G and Bistratamide H feature thiazole and methyloxazole rings. Bistratamide G distinguishes itself from Bistratamide H by having an additional oxazole ring instead of a second thiazole ring. uni.lu

Bistratamide I contains one thiazole and one oxazole ring.

Bistratamide J is structurally similar to Bistratamide I, but the oxazole ring is replaced by a thiazole ring.

A general observation across the bistratamide family is that compounds containing two thiazole rings tend to exhibit stronger cytotoxic activity compared to those possessing one thiazole and one oxazole ring.

Table 1: Heterocyclic Ring Composition in Select Bistratamides and their Relative Activity

CompoundHeterocyclic Rings PresentAmino Acid Residues (Key)Relative Cytotoxic Activity (General Trend)
This compoundThiazole, Methyloxazoline3 x L-ValineWeak to moderate
Bistratamide FThiazole, 2 x Oxazoline3 x L-ValineWeak to moderate (differs from E) uni.lu
Bistratamide GThiazole, Oxazole, Methyloxazole3 x L-ValineWeak to moderate uni.lu
Bistratamide H2 x Thiazole, Methyloxazole3 x L-ValineWeak to moderate (differs from G) uni.lu
Bistratamide IThiazole, OxazoleL-Valine, L-ThreonineWeak to moderate
Bistratamide J2 x ThiazoleL-Valine, L-ThreonineStronger than I
Bistratamides M, NOxazole, 2 x ThiazoleL-Alanine, D-Alanine, L-IsoleucineModerate

Number and Position of Heterocycles

Contribution of Amino Acid Residues to Biological Activity

Beyond the heterocyclic units, the nature and stereochemistry of the constituent amino acid residues are critical determinants of bistratamide activity.

The stereochemistry (L- or D-configuration) of the amino acid residues is vital for the specific three-dimensional arrangement of the molecule, which dictates its interaction with biological targets. For Bistratamides M and N, detailed analysis revealed that the alanine (B10760859) residue linked to the oxazole ring has an L-configuration, whereas the alanine linked to the thiazole ring possesses a D-configuration. This precise stereochemical arrangement is likely crucial for their observed moderate cytotoxic activity. In other related macrocycles, such as patellamide A, epimerization of amino acids adjacent (N-terminal) to thiazoline (B8809763) or thiazole units to D-stereocenters has been observed, suggesting a potential role for D-amino acids in the SAR of these types of cyclic peptides.

Variations in the amino acid sequence or the type of amino acid can lead to distinct biological profiles.

Bistratamides E and F contain three L-valine residues. uni.lu

Bistratamides G and H also feature three L-valine residues. uni.lu

Bistratamide G is specifically noted as a homodetic cyclic peptide consisting of L-valine as the amino acid residue, exhibiting antitumour activity.

Bistratamides C and D both contain two L-valine residues. However, Bistratamide C differs from Bistratamide D by the presence of an L-alanine moiety instead of an additional L-valine. uni.lu This substitution highlights how even a single amino acid change can differentiate compounds within the same family.

Ozonolysis followed by acid-catalyzed hydrolysis of Bistratamide I and J consistently yielded L-valine and L-threonine, indicating these are key amino acid components in these specific analogues.

These findings collectively emphasize that the intricate interplay between the macrocyclic scaffold, the type and arrangement of heterocycles, and the stereochemistry and identity of amino acid residues defines the unique biological activity profile of this compound and its related analogues.

Viii. Therapeutic Potential and Research Implications

Bistratamide E as a Chemical Probe for Biological Processes

This compound is a cyclic hexapeptide characterized by the presence of heterocycles such as oxazole (B20620) and thiazole (B1198619) rings within its structure. nih.govuni.lu This structural complexity contributes to its biological activities, which may arise from conformational constraints imposed by these heterocycles and their capacity to interact with biological targets, including the ability to bind metals or intercalate into DNA.

Studies on related bistratamides, such as Bistratamide K, have indicated an interaction with zinc(II) ions, suggesting that these peptides might be biosynthesized with a role in metal ion binding. uni.lu This characteristic positions this compound as a potential chemical probe for investigating metal-binding biological processes and understanding their roles in cellular functions. Furthermore, the inherent stability and specific electronic distribution conferred by the oxazole and thiazole moieties make these compounds excellent scaffolds for designing helical foldamers, which can serve as probes to study complex peptide conformations and intermolecular interactions within biological systems.

Potential as a Scaffold for Drug Discovery Efforts

Marine organisms are a prolific source of structurally diverse and biologically active natural products, including cyclic peptides like the bistratamides. nih.govuni.lu The unique chemical architectures and broad spectrum of bioactivities exhibited by these compounds make them highly attractive as starting points, or "privileged scaffolds," for drug discovery initiatives. uni.lu

The cytotoxic activity of this compound and its analogs against various human cancer cell lines highlights their promise as potential antineoplastic agents. nih.govuni.luuni.lu For instance, Bistratamides E-J have demonstrated moderate cytotoxicity against the human colon tumor (HCT-116) cell line. nih.govuni.luuni.lu More broadly, Bistratamides M and N have shown moderate cytotoxic effects against multiple human tumor cell lines, including A-549 (lung), HT-29 (colon), MDA-MB-231 (breast), and PSN1 (pancreas), with observed GI50 values in the micromolar range. uni.lu

Table 1: Cytotoxic Activity of Selected Bistratamides against Human Tumor Cell Lines

Compound ClassCell Line(s) TestedObserved ActivityReference
Bistratamides E-JHCT-116 (human colon tumor)Moderately cytotoxic nih.govuni.luuni.lu
Bistratamides M, NA-549 (lung), HT-29 (colon), MDA-MB-231 (breast), PSN1 (pancreas)Moderate cytotoxicity (micromolar GI50 values) uni.lu

The successful total synthesis of complex bistratamides, including Bistratamides E and J, using readily available Fmoc-protected amino acids and biomimetic approaches, demonstrates the feasibility of creating diverse analogs. nih.gov This synthetic accessibility is vital for systematic lead optimization, allowing for targeted modifications to improve potency, selectivity, and pharmacokinetic properties. Furthermore, advanced stereochemical determination methods, such as Marfey's and advanced Marfey's methods combined with ozonolysis and acid-catalyzed hydrolysis, are indispensable for precisely defining the absolute configurations of amino acid residues, a critical step in rational drug design and optimization. uni.lu

The established synthetic routes for bistratamides provide a robust platform for the development of novel bioactive derivatives. nih.gov Leveraging the enzymatic machinery from cyanobactin biosynthetic pathways, which are responsible for the natural production of these cyclic peptides, offers a promising avenue for biocatalytic synthesis of new cyclic peptides with tailored properties.

Strategies like "scaffold hopping" can be employed to explore new chemical spaces while retaining or enhancing desirable biological activities. This involves replacing parts of the bistratamide scaffold with different, but functionally equivalent, chemical motifs to potentially improve metabolic stability, reduce toxicity, or enhance target specificity. The inherent stability and favorable electronic distribution imparted by the oxazole and thiazole rings within the peptide chain further support their utility in designing stable and potent derivatives. Continued efforts in developing new synthetic methodologies for azole-containing peptides are expected to yield a diverse array of biologically active thiazole-based peptide derivatives (TBPs). uni.lu

Lead Compound Optimization Considerations

Future Directions in this compound Research

Future research on this compound will likely focus on a deeper understanding of its biological mechanisms and the development of more efficient synthetic strategies.

Bistratamides are understood to originate from symbiotic cyanobacteria, such as Prochloron sp., residing within marine ascidians. Their biosynthesis involves intricate ribosomal and non-ribosomal mechanisms, characterized by post-translational modifications like the heterocyclization of β-hydroxyl residues (serine/threonine) into oxazoline (B21484) moieties, followed by oxidation.

Advances in bioinformatic mining of cyanobacterial genomes have already led to the discovery of novel cyanobactins and provided critical insights into the associated gene clusters responsible for their production. Heterologous expression of these gene clusters in amenable host organisms offers a powerful tool to further elucidate biosynthetic pathways and enable the rational design of novel peptides. The enzymes involved in cyanobactin biosynthesis are particularly interesting as potential catalysts for producing new cyclic peptides. Given that marine microorganisms represent a vast and largely untapped reservoir of bioactive natural products with rich secondary metabolite biosynthetic gene clusters (BGCs), continued exploration of these symbiotic microbial sources is a key future direction. Understanding the genetic basis of chemical variation in these symbiotic relationships will be crucial for unlocking new chemical diversity.

While total syntheses of bistratamides E and J have been successfully achieved using biomimetic approaches and readily available Fmoc-protected amino acids, the complexity of these molecules necessitates ongoing development of advanced synthetic methodologies. nih.gov Detailed synthetic routes for preparing oxazole rings, a key feature of bistratamides, have been well-documented, providing a foundation for further innovation. uni.lu

Future efforts will likely concentrate on developing more efficient, stereoselective, and scalable synthetic strategies for producing bistratamide analogs. This includes exploring novel reactions and catalysts for forming and modifying the heterocyclic rings, as well as optimizing macrocyclization steps. The goal is to facilitate the creation of a wide range of complex analogs, enabling comprehensive SAR studies and the systematic development of new biologically active thiazole-based peptide derivatives (TBPs) with improved pharmacological profiles. uni.lu

Deeper Elucidation of Cellular and Molecular Mechanisms

This compound belongs to a class of natural marine-originated thiazole-based oligopeptides, which are known for their diverse biological activities, including cytotoxicity nih.gov. Research into the broader family of heterocyclic thiazole-based peptides reveals a variety of mechanisms of action. These include the inhibition of microtubule assembly and mitosis, leading to cell cycle arrest, and the induction of tumor cell apoptosis nih.gov. Other reported mechanisms encompass microtubule depolymerization, inhibition of the protein secretory pathway by preventing cotranslational translocation, induction of G1 cell cycle arrest, and activation of an apoptotic cascade nih.gov. Furthermore, these compounds have been observed to inhibit the phosphorylation of ERK and Akt, disrupt the cellular actin microfilament network, and activate caspase-3 protein expression while decreasing B-cell lymphoma 2 (Bcl-2) nih.gov.

While specific detailed molecular mechanisms for this compound are still under active investigation, studies on related bistratamides provide insights. For instance, bistratamides M and N, which share structural similarities with bistratamides E-J, were tested in an enzymatic Topoisomerase 1 (Top1) assay to elucidate their mechanism of action. However, these compounds did not exhibit inhibition of Top1, suggesting that Top1 inhibition is not their primary cytotoxic mechanism ebi.ac.uk. Additionally, azole-based cyclic peptides, including bistratamide K, have demonstrated metal-binding properties, indicating a potential for interaction with metal ions as part of their biological activity ebi.ac.uk. The precise cellular targets and molecular pathways directly modulated by this compound warrant further comprehensive investigation to fully understand its antineoplastic potential.

Development of Novel Assay Systems for Biological Activity Screening

The initial screening of this compound, along with other bistratamides (E-J), demonstrated moderate cytotoxicity against the human colon tumor HCT-116 cell line uni.luuni.lu. The concentration causing 50% inhibition of cell growth (IC50) for this compound in the HCT-116 cell line was reported as 7.9 µg/mL uni.lu.

CompoundCell LineIC50 (µg/mL)
This compoundHCT-116 (human colon tumor)7.9 uni.lu
Bistratamide FHCT-116 (human colon tumor)28 uni.lu
Bistratamide GHCT-116 (human colon tumor)5 uni.lu
Bistratamide HHCT-116 (human colon tumor)1.7 uni.lu
Bistratamide IHCT-116 (human colon tumor)9 uni.lu
Bistratamide JHCT-116 (human colon tumor)1 uni.lu

Further cytotoxicity evaluations for related cyclic hexapeptides, such as bistratamides M and N, involved testing against a panel of human tumor cell lines, including NSLC A-549 human lung carcinoma cells, MDA-MB-231 human breast adenocarcinoma cells, HT-29 human colorectal carcinoma cells, and PSN1 human pancreatic carcinoma cells ebi.ac.uknih.gov. The concentration giving 50% inhibition of cell growth (GI50) was calculated, and cell survival was estimated using the National Cancer Institute (NCI) algorithm ebi.ac.uknih.gov. These compounds exhibited moderate cytotoxic activity with GI50 values in the micromolar range ebi.ac.uknih.gov.

CompoundCell LineGI50 (µM)
Bistratamide MNSLC A-549 (lung)Micromolar range ebi.ac.uknih.gov
Bistratamide MMDA-MB-231 (breast)Micromolar range ebi.ac.uknih.gov
Bistratamide MHT-29 (colon)Micromolar range ebi.ac.uknih.gov
Bistratamide MPSN1 (pancreas)Micromolar range ebi.ac.uknih.gov
Bistratamide NNSLC A-549 (lung)Micromolar range ebi.ac.uknih.gov
Bistratamide NMDA-MB-231 (breast)Micromolar range ebi.ac.uknih.gov
Bistratamide NHT-29 (colon)Micromolar range ebi.ac.uknih.gov
Bistratamide NPSN1 (pancreas)Micromolar range ebi.ac.uknih.gov

The development of novel assay systems for this compound and its analogues could leverage these existing cell-based cytotoxicity assays. Future advancements could focus on high-throughput screening (HTS) platforms that integrate more specific mechanistic readouts. For instance, given the reported general mechanisms of thiazole-based peptides, assays could be developed to specifically monitor microtubule dynamics, cell cycle progression at various phases (G1, G2/M), or early apoptotic markers (e.g., caspase activation, mitochondrial membrane potential changes) in real-time. Fluorescence-based assays and luminescence-based methods, which have been adapted for other enzymatic activities, could be optimized for HTS of this compound's effects on specific cellular pathways.

Furthermore, structure-activity relationship (SAR) studies have indicated that cyclic peptides containing two thiazole rings tend to exhibit higher activity compared to those with one thiazole and one oxazole ring ebi.ac.uk. This insight is crucial for designing and developing more targeted and sensitive screening assays. Novel assay systems could incorporate libraries of bistratamide analogues with varying heterocyclic ring compositions to rapidly identify compounds with enhanced potency or selectivity for specific cellular targets. This would facilitate a more efficient discovery process for derivatives with improved therapeutic profiles.

Q & A

Q. How should researchers design initial experiments to characterize Bistratamide E’s structural and bioactivity profiles?

Methodological Answer: Begin with spectroscopic characterization (e.g., NMR, mass spectrometry) to confirm molecular structure, referencing established protocols for marine-derived peptides . Pair this with in vitro bioassays (e.g., cytotoxicity screening against cancer cell lines) to map baseline bioactivity. Use the P-E/I-C-O framework to define variables:

  • Population (P): Specific cell lines or enzymatic targets.
  • Exposure/Intervention (E/I): Dose ranges and exposure times.
  • Comparison (C): Controls (e.g., untreated cells, known inhibitors).
  • Outcome (O): IC50 values or inhibition rates.
    Document raw data in appendices, with processed results in tables/graphs .

Q. What are the standard techniques for isolating this compound from marine sources, and how can purity be validated?

Methodological Answer: Employ chromatographic methods (HPLC, LC-MS) for isolation, optimizing solvent systems based on polarity gradients. Validate purity using:

  • Triangulation: Cross-reference spectral data with literature .
  • Replication: Repeat isolation under identical conditions to confirm yield consistency .
    Include error margins for retention times and spectral peaks in methodology sections to enhance reproducibility .

Q. How can researchers ensure reproducibility in this compound studies, particularly in bioactivity assays?

Methodological Answer:

  • Standardize protocols: Use validated cell lines (e.g., NCI-60 panel) and reference compounds (e.g., doxorubicin) for assay calibration .
  • Metadata documentation: Log instrument settings, solvent batches, and incubation conditions in supplementary materials .
  • Blind testing: Assign independent teams to replicate key experiments to identify procedural biases .

Advanced Research Questions

Q. How should contradictions in this compound’s reported cytotoxicity data across studies be resolved?

Methodological Answer: Apply contradiction analysis by:

  • Identifying principal variables: Compare cell line origins, assay durations, and compound concentrations .
  • Meta-analysis: Pool raw datasets from multiple studies to calculate pooled effect sizes and heterogeneity indices (e.g., I² statistic).
  • Mechanistic probing: Use RNA sequencing or proteomics to identify off-target effects that may explain variability .

Q. What strategies are effective for optimizing this compound’s synthetic protocols to improve yield and scalability?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial design to test variables (e.g., catalyst loading, temperature) and identify synergistic effects .
  • In silico modeling: Predict reaction pathways using computational tools (e.g., DFT calculations) to prioritize high-yield conditions .
  • Batch validation: Compare synthetic batches with natural isolates via tandem MS/MS to confirm structural fidelity .

Q. How can multi-omics data (genomics, proteomics) be integrated to elucidate this compound’s mechanism of action?

Methodological Answer:

  • Network pharmacology: Map omics-derived targets (e.g., upregulated apoptosis genes) onto protein interaction networks (e.g., STRING DB) to identify hub proteins .
  • Pathway enrichment analysis: Use tools like DAVID or GSEA to highlight statistically enriched pathways (e.g., p53 signaling) .
  • Triangulate with knockouts: Validate hypotheses using CRISPR/Cas9-edited cell lines lacking candidate targets .

Q. What methodologies validate this compound’s target interactions experimentally and computationally?

Methodological Answer:

  • SPR (Surface Plasmon Resonance): Quantify binding affinity (KD) for putative targets .
  • Molecular docking: Simulate ligand-receptor interactions using AutoDock Vina, cross-validating with mutagenesis studies (e.g., alanine scanning) .
  • Thermal shift assays: Measure target protein stability shifts upon compound binding .

Q. How should longitudinal studies be designed to assess this compound’s resistance development in cancer models?

Methodological Answer:

  • Dose escalation: Treat cell lines or PDX models with incrementally increasing concentrations over 6–12 months .
  • Resistance biomarkers: Use RNA-seq to track EMT or drug-efflux gene expression (e.g., MDR1) .
  • Combinatorial testing: Pair this compound with inhibitors of resistance pathways (e.g., TGF-β inhibitors) to delay adaptation .

Key Considerations for Researchers

  • Data Contradictions: Always contextualize findings with variables like cell passage number or solvent purity .
  • Ethical Documentation: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
  • Reproducibility: Pre-register protocols on platforms like OSF and share raw data via repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.